molecular formula C18H19N3OS B2776537 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396558-78-3

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2776537
CAS No.: 1396558-78-3
M. Wt: 325.43
InChI Key: IZLOYJLMJPPJFZ-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine. It is a small molecule drug that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new therapies.

Scientific Research Applications

Heterocyclic Synthesis

Studies have demonstrated the synthesis of novel heterocyclic compounds incorporating the pyrazolopyridin moiety, showcasing their potential in creating biologically active compounds. For instance, Ho and Suen (2013) highlighted the synthesis of various novel derivatives through intramolecular cyclization, indicating their potential for further biological applications (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Antimicrobial and Insecticidal Agents

Soliman et al. (2020) synthesized a series of sulfonamide-bearing thiazole moiety derivatives with potential insecticidal activity against the cotton leafworm, illustrating the application of such compounds in agricultural pest control (Nanees N. Soliman et al., 2020).

Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) reported the synthesis of pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activity, suggesting their utility in medical research and therapy (A. Rahmouni et al., 2016).

CDK2 Inhibitors for Anticancer Activity

Abdel-Rahman et al. (2021) designed and synthesized new derivatives as CDK2 inhibitors, with significant anti-proliferative activity against various cancer cell lines, demonstrating the chemical's potential in cancer treatment (A. Abdel-Rahman et al., 2021).

Mycobacterium tuberculosis Inhibitors

Jeankumar et al. (2013) explored the synthesis of thiazole-aminopiperidine hybrid analogues as GyrB inhibitors against Mycobacterium tuberculosis, indicating their importance in developing new treatments for tuberculosis (V. U. Jeankumar et al., 2013).

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(18(8-2-3-9-18)16-7-5-11-23-16)19-12-14-13-20-21-10-4-1-6-15(14)21/h1,4-7,10-11,13H,2-3,8-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLOYJLMJPPJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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